4-bromo-[1,3]oxazolo[5,4-c]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

4-Bromo-[1,3]oxazolo[5,4-c]pyridine is the definitive building block for medicinal chemistry programs requiring a rigid, electron-deficient oxazolo[5,4-c]pyridine core. Unlike generic bromopyridines, its pre-formed bicyclic scaffold (XLogP3=1.7, TPSA=38.9 Ų) directly modulates lipophilicity and binding orientation in downstream analogs. The C-4 bromine enables parallel Suzuki-Miyaura or Buchwald-Hartwig diversification for rapid kinase-focused library synthesis (PLK, JAK targets). Choose this compound when scaffold geometry and predictable ADME tuning are critical—generic replacements demand complete synthetic route redesign and alter core molecular properties.

Molecular Formula C6H3BrN2O
Molecular Weight 199.00 g/mol
CAS No. 1785077-02-2
Cat. No. B6237551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-[1,3]oxazolo[5,4-c]pyridine
CAS1785077-02-2
Molecular FormulaC6H3BrN2O
Molecular Weight199.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N=CO2)Br
InChIInChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H
InChIKeyRSGXZRXAZSNKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-[1,3]oxazolo[5,4-c]pyridine (CAS 1785077-02-2) | Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromo-[1,3]oxazolo[5,4-c]pyridine (CAS 1785077-02-2) is a heterocyclic compound comprising a fused oxazole-pyridine bicyclic core with a bromine substituent at the 4-position [1]. This structure endows the molecule with a planar, electron-deficient aromatic framework (calculated XLogP3 = 1.7; topological polar surface area = 38.9 Ų) [1]. It serves primarily as a versatile synthetic intermediate, with the bromine atom acting as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex, nitrogen-containing scaffolds for pharmaceutical and agrochemical research [1].

Why 4-Bromo-[1,3]oxazolo[5,4-c]pyridine Cannot Be Replaced by a Generic Heterocyclic Bromide


Substituting 4-bromo-[1,3]oxazolo[5,4-c]pyridine with a generic aryl or heteroaryl bromide is not a viable strategy for projects requiring the specific oxazolo[5,4-c]pyridine core. The unique combination of a 4-bromo substituent on a fused, electron-deficient bicyclic system dictates both its reactivity and the physicochemical properties of downstream products. Unlike simple bromopyridines or bromooxazoles, this compound provides a pre-formed, rigid bicyclic scaffold that can directly impart desirable properties, such as modulated lipophilicity (XLogP3 = 1.7) and a defined topological polar surface area (38.9 Ų), to target molecules [1]. Using an alternative building block would necessitate a complete re-design of the synthetic route and would yield a different core structure, likely altering key molecular properties such as target binding, metabolic stability, and solubility [1].

Quantitative Evidence for Selecting 4-Bromo-[1,3]oxazolo[5,4-c]pyridine (1785077-02-2) Over Analogs


Superior Reactivity in Cross-Coupling: 4-Bromo vs. 4-Chloro Oxazolopyridine

The 4-bromo substituent on the oxazolo[5,4-c]pyridine core provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous 4-chloro derivative. This is a well-established principle in organometallic chemistry, where the weaker C-Br bond undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond, leading to faster reaction rates, higher yields, and the ability to use milder conditions [1]. This enables more efficient library synthesis and late-stage functionalization.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Direct Comparison of 4-Bromo vs. 4-Triflate Oxazolopyridine in Suzuki Coupling

While 4-trifloyloxazoles are also excellent coupling partners, the 4-bromo derivative offers a distinct advantage in terms of stability and handling. 4-Triflates can be prone to hydrolysis under basic aqueous conditions, which are often encountered in Suzuki-Miyaura reactions. In contrast, 4-bromooxazoles, including 4-bromo-[1,3]oxazolo[5,4-c]pyridine, are more stable to these conditions, making them a more robust and operationally simpler choice for many coupling protocols [1]. Studies on related 4-bromooxazoles have demonstrated their effectiveness as good Suzuki-Miyaura coupling partners with a range of arylboronic acids [2].

Suzuki-Miyaura Coupling Cross-Coupling Oxazole Chemistry

Facilitates Buchwald-Hartwig Amination for N-Arylation

The 4-bromo substituent on the oxazolo[5,4-c]pyridine core is ideally positioned for Buchwald-Hartwig amination, a powerful method for introducing amine functionalities. This is a key transformation for accessing biologically relevant amines, which are common motifs in kinase inhibitors and other drug classes. The electron-deficient nature of the pyridine ring within the fused system further activates the C-Br bond towards oxidative addition, enabling efficient C-N bond formation [1].

Buchwald-Hartwig Amination C-N Coupling Medicinal Chemistry

Computational Comparison of Physicochemical Properties: 4-Bromo-[1,3]oxazolo[5,4-c]pyridine vs. 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Computational analysis reveals distinct physicochemical property profiles between 4-bromo-[1,3]oxazolo[5,4-c]pyridine and its 4-chloro-2-methyl analog, which are relevant for lead optimization. The target compound (XLogP3 = 1.7, TPSA = 38.9 Ų, MW = 199.00) [1] differs from 4-chloro-2-methyloxazolo[5,4-c]pyridine (MW = 168.58, predicted XLogP3 ~1.5) . The bromine atom increases both molecular weight and lipophilicity compared to chlorine, while the absence of a 2-methyl group simplifies the scaffold and reduces steric bulk. These differences can be leveraged to fine-tune ADME properties and target binding.

Physicochemical Properties Drug-likeness Computational Chemistry

Oxazolo[5,4-c]pyridine Core is a Validated Scaffold for Kinase Inhibition

The oxazolo[5,4-c]pyridine core is a privileged scaffold in kinase inhibitor drug discovery. Several potent inhibitors based on this core have been reported, including TC-S 7005, a selective PLK2 inhibitor with an IC50 of 4 nM . Patents from Novartis also describe 2,4-disubstituted oxazolo[5,4-c]pyridines as inhibitors of Janus kinases (JAK2 and JAK3) [1]. This established track record provides strong, class-level validation for the use of 4-bromo-[1,3]oxazolo[5,4-c]pyridine as a key intermediate for exploring new chemical space in this target family.

Kinase Inhibition PLK JAK Scaffold Hopping

High-Value Application Scenarios for 4-Bromo-[1,3]oxazolo[5,4-c]pyridine (1785077-02-2)


Accelerated Kinase-Focused Library Synthesis via Parallel Cross-Coupling

In a medicinal chemistry program targeting kinases such as PLK or JAK, 4-bromo-[1,3]oxazolo[5,4-c]pyridine is an ideal core scaffold for rapid analog generation. The 4-bromo substituent allows for efficient parallel Suzuki-Miyaura or Buchwald-Hartwig amination with diverse boronic acids or amines [1]. This strategy can generate a focused library of 2,4-disubstituted oxazolo[5,4-c]pyridines, directly exploring the chemical space around the 4-position of the core, a key vector for modulating kinase selectivity and potency [2].

Late-Stage Functionalization in Complex Molecule Synthesis

For total synthesis projects or the preparation of advanced pharmaceutical intermediates, 4-bromo-[1,3]oxazolo[5,4-c]pyridine can be employed in a late-stage diversification step. Its stability and predictable reactivity allow it to be incorporated into a more complex molecular architecture before a final, convergent coupling step. For instance, it could be attached to a large fragment via a C-N or C-C bond, with the bromine atom remaining intact for a subsequent, highly chemoselective cross-coupling to introduce a final functional group, leveraging the robust nature of the C-Br bond over more labile functional groups [1].

Physicochemical Property Optimization of a Lead Series

In lead optimization, where modulating lipophilicity and molecular weight is crucial, 4-bromo-[1,3]oxazolo[5,4-c]pyridine serves as a superior alternative to other halogenated scaffolds. Its calculated XLogP3 of 1.7 and molecular weight of 199.00 g/mol [1] provide a baseline. Replacing a 4-chloro-2-methyloxazolo[5,4-c]pyridine (MW ~168, XLogP3 ~1.5) with the 4-bromo analog can be used to deliberately increase lipophilicity and add molecular weight to improve target binding or cellular permeability, while maintaining the same core geometry and polar surface area. This allows for precise, predictable tuning of ADME properties without altering the fundamental scaffold shape.

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